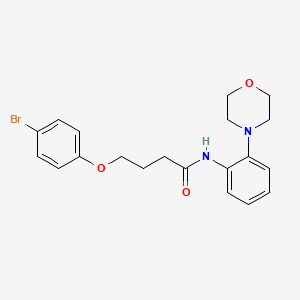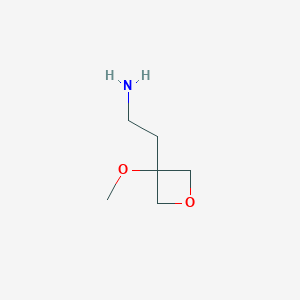
2-(3-Methoxyoxetan-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyoxetan-3-yl)ethanamine is an organic compound with the molecular formula C6H13NO2 It features an oxetane ring, which is a four-membered cyclic ether, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyoxetan-3-yl)ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the cyclization of a suitable precursor, such as a 3-methoxy-1,3-dihydroxypropane, under acidic conditions to form the oxetane ring. This is followed by the reaction with ethylenediamine to introduce the ethanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyoxetan-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(3-Methoxyoxetan-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyoxetan-3-yl)ethanamine involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, while the ethanamine group can interact with biological molecules such as enzymes and receptors. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)ethanamine: This compound features a phenyl ring instead of an oxetane ring and has different chemical properties and applications.
2-(5-Methoxy-1H-indol-3-yl)ethanamine:
Uniqueness
The oxetane ring is less common in organic compounds, making this compound a valuable building block for novel chemical entities .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-(3-methoxyoxetan-3-yl)ethanamine |
InChI |
InChI=1S/C6H13NO2/c1-8-6(2-3-7)4-9-5-6/h2-5,7H2,1H3 |
InChI Key |
ABZVJAQKHDODTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(COC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
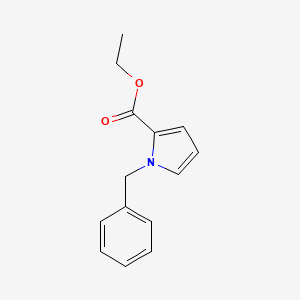
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
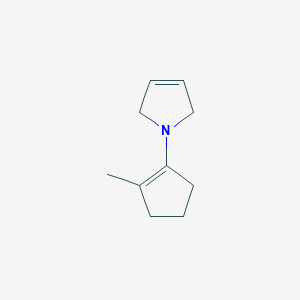
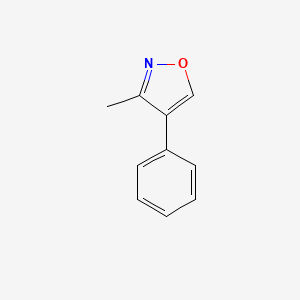
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
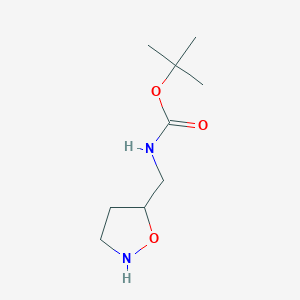
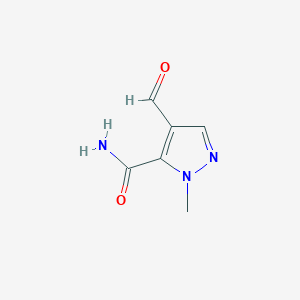
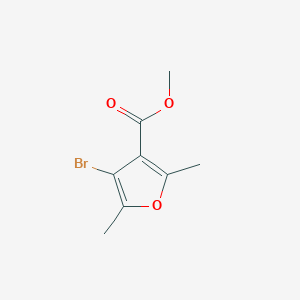
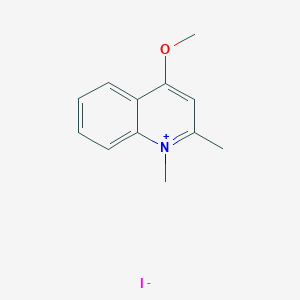
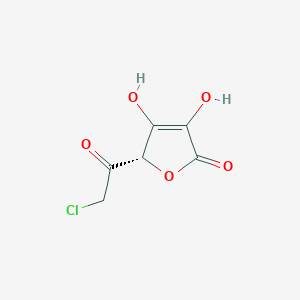
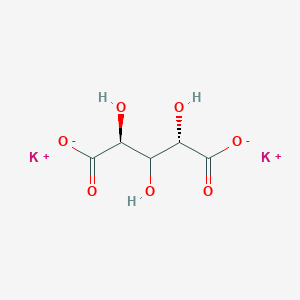
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
